N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide
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Description
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide is a useful research compound. Its molecular formula is C16H13F2N3O3S and its molecular weight is 365.35. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Benzothiazole derivatives have been extensively studied for their anticancer properties. Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones to investigate their anticancer activity. These compounds showed promising cytotoxic activities against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma, highlighting their potential as anticancer agents. The study utilized MTT assays, DNA synthesis inhibition tests, and flow cytometric analysis to evaluate the compounds' efficacy and mode of action (Osmaniye et al., 2018).
Corrosion Inhibition
In the field of corrosion science, Hu et al. (2016) investigated two benzothiazole derivatives as corrosion inhibitors for steel in a hydrochloric acid solution. These compounds provided excellent inhibition efficiency, surpassing previous benzothiazole family inhibitors. The study highlighted the inhibitors' adsorption capabilities and their physical and chemical adsorption onto surfaces, offering a new approach to corrosion protection (Hu et al., 2016).
Material Science
In materials science, Qi et al. (2009) synthesized phenylnitrile functional benzoxazine monomers and characterized their curing behaviors and thermal properties. The cured monomers exhibited improved thermal stability, demonstrating the potential of benzothiazole derivatives in developing advanced materials with enhanced performance (Qi et al., 2009).
Antimicrobial Activity
Benzothiazoles have also been reported to possess potent antimicrobial properties. Abbas et al. (2014) utilized a benzothiazole scaffold to synthesize various derivatives and assessed their antimicrobial activity. The synthesized compounds showed promising results against a range of microorganisms, indicating their potential as antimicrobial agents (Abbas et al., 2014).
Photophysical Studies
Kundu et al. (2019) conducted photophysical studies on triphenylamine–benzothiazole derivatives, revealing their temperature-controlled fluorescence switching capabilities. This property is valuable for developing advanced optical materials and sensors, showcasing the versatility of benzothiazole derivatives in scientific research (Kundu et al., 2019).
Properties
IUPAC Name |
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O3S/c1-23-9-3-4-10(12(7-9)24-2)15(22)20-21-16-19-14-11(18)5-8(17)6-13(14)25-16/h3-7H,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCISDJWNYLLAIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.